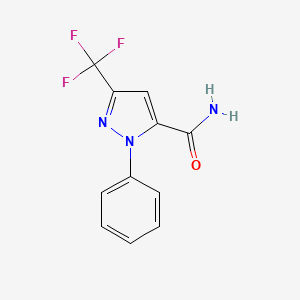

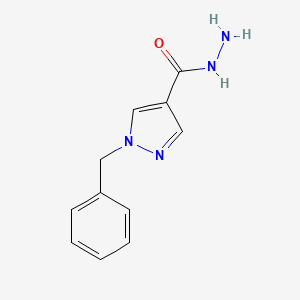

1-Benzyl-1H-pyrazole-4-carboxylic acid hydrazide, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C11H10N2O2 . It has a molecular weight of 202.21 . This compound belongs to the class of organic compounds known as phenylpyrazoles .

Synthesis Analysis

The synthesis of pyrazoles often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . A variety of methods have been developed, including the use of silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, and copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring bound to a phenyl group . The InChI key for this compound is KGDOHXYALMXHLF-UHFFFAOYSA-N .

Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions, condensation reactions with ketones and aldehydes, and acceptorless dehydrogenative coupling reactions with 1,3-diols . The specific reactions that 1-Benzyl-1H-pyrazole-4-carboxylic acid can undergo would depend on the reaction conditions and the presence of other reactants.

Physical And Chemical Properties Analysis

1-Benzyl-1H-pyrazole-4-carboxylic acid is a solid substance . It has a density of 1.24 g/cm3 . The boiling point is 425.7°C at 760 mmHg . The flash point is 211.3°C .

Safety and Hazards

According to the available information, 1-Benzyl-1H-pyrazole-4-carboxylic acid is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 . It does not need to be labelled in accordance with EC directives or respective national laws . This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to interact with a variety of targets, including enzymes like jak1 and jak2 . These enzymes play crucial roles in cytokine signal transduction, which is essential for immune response and cell growth .

Mode of Action

It’s suggested that pyrazole derivatives can attenuate cytokine signal transduction via inhibition of enzymes like jak1 and jak2 . This inhibition can lead to antiproliferative and proapoptotic effects .

Biochemical Pathways

The inhibition of jak1 and jak2 enzymes can impact the jak-stat signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and immune response.

Pharmacokinetics

The physicochemical properties of pyrazole derivatives can influence their pharmacokinetics . For instance, the presence of the carbohydrazide moiety could potentially enhance the compound’s water solubility, which might affect its absorption and distribution.

Result of Action

The inhibition of jak1 and jak2 enzymes can lead to antiproliferative and proapoptotic effects . This could potentially reduce the concentrations of proinflammatory cytokines in the blood .

properties

IUPAC Name |

1-benzylpyrazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c12-14-11(16)10-6-13-15(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7,12H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYLPWWRJJPZJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)

![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)

![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)